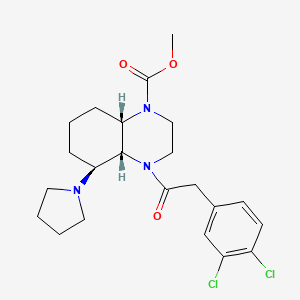

K-Opioid receptor agonist-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H29Cl2N3O3 |

|---|---|

Molekulargewicht |

454.4 g/mol |

IUPAC-Name |

methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate |

InChI |

InChI=1S/C22H29Cl2N3O3/c1-30-22(29)26-11-12-27(20(28)14-15-7-8-16(23)17(24)13-15)21-18(5-4-6-19(21)26)25-9-2-3-10-25/h7-8,13,18-19,21H,2-6,9-12,14H2,1H3/t18-,19-,21+/m0/s1 |

InChI-Schlüssel |

PAVYSOUZQLFNIW-IRFCIJBXSA-N |

Isomerische SMILES |

COC(=O)N1CCN([C@H]2[C@@H]1CCC[C@@H]2N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |

Kanonische SMILES |

COC(=O)N1CCN(C2C1CCCC2N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Synthesis, and Characterization of the K-Opioid Receptor Agonist Salvinorin A

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist. Salvinorin A is distinguished as the most potent naturally occurring hallucinogen and the first identified non-nitrogenous KOR agonist, making it a pivotal molecule in opioid research.[1][2][3][4] Its unique neoclerodane diterpenoid structure sets it apart from traditional alkaloid opioids, offering a novel scaffold for the development of new therapeutics.[4][5] This guide details its discovery, total synthesis, pharmacological profile, and the experimental protocols crucial for its study.

Discovery and Significance

Salvinorin A is the principal psychoactive component of the Salvia divinorum plant, which has a long history of use in traditional spiritual practices by the Mazatecs of Oaxaca, Mexico.[2][6] The compound was first isolated and its chemical structure determined in 1982 by Alfredo Ortega and colleagues.[1] A landmark discovery in 2002 revealed that Salvinorin A is a potent and highly selective agonist for the K-opioid receptor (KOR).[2][6][7] Unlike classical hallucinogens that primarily act on serotonin (B10506) 5-HT2A receptors, Salvinorin A's effects are mediated by the KOR, implicating this system in the modulation of human perception and consciousness.[2][6] This finding has spurred research into KOR's role in various neuropsychiatric conditions, including depression, addiction, and psychosis.[4][8]

Pharmacological Profile

Salvinorin A exhibits high affinity and selectivity for the K-opioid receptor. It does not bind significantly to mu (μ) or delta (δ) opioid receptors, nor to a wide panel of over 50 other receptors and transporters, underscoring its specificity.[2][6][9][10] Its potent activity is observed at nanomolar concentrations, making it one of the most potent naturally occurring receptor agonists.

The following tables summarize the quantitative pharmacological data for Salvinorin A at opioid receptors.

Table 1: Opioid Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| Salvinorin A | Kappa (KOR) | 2.4 | [³H]Bremazocine | HEK-293 | [1] |

| Salvinorin A | Kappa (KOR) | 2.66 | [³H]U69,593 | CHO-hKOR | [5][11] |

| Salvinorin A | Mu (MOR) | >10,000 | [³H]DAMGO | CHO | [12] |

| Salvinorin A | Delta (DOR) | >10,000 | [³H]DADLE | CHO | [12] |

Table 2: Functional Activity at the K-Opioid Receptor

| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Agonist | Cell Line | Reference |

| Salvinorin A | [³⁵S]GTPγS Binding | 1.8 | N/A | N/A | HEK-293 | [1] |

| Salvinorin A | [³⁵S]GTPγS Binding | 11.8 | 100 | U69,593 | CHO-hKOR | [11] |

| Salvinorin A | cAMP Inhibition | 5 | N/A | N/A | HEK-293 | [12] |

| Salvinorin A | β-arrestin2 Recruitment | 14.5 | 90.1 | U69,593 | U2OS | [11] |

Signaling Pathways

Upon binding to the K-opioid receptor, a G-protein coupled receptor (GPCR), Salvinorin A initiates a cascade of intracellular signaling events. As a full agonist, it potently activates G-protein signaling, primarily through the Gαi/o pathway.[12][13] This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[13] Furthermore, KOR activation by Salvinorin A promotes the recruitment of β-arrestin2 and can influence other pathways, such as the ERK1/2 signaling cascade, which has been shown to modulate dopamine (B1211576) transporter function.[11][14]

Chemical Synthesis

The total synthesis of Salvinorin A is a significant challenge in organic chemistry due to its complex, stereochemically rich tricyclic core. Several successful total syntheses have been reported, providing access to the natural product and its analogs for further study.[15][16][17] These synthetic routes are crucial for creating derivatives to probe the structure-activity relationships (SAR) of the molecule.[3]

A common retrosynthetic approach involves dissecting the molecule into more manageable precursors. One notable strategy employs an intramolecular Diels-Alder reaction to construct the trans-decalin ring system, followed by the late-stage addition of the furan (B31954) moiety.[1][17] Another successful approach utilized a transannular Michael reaction cascade to form the core ring system.[1][16]

Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization of KOR agonists like Salvinorin A. Below are representative protocols for key assays.

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Preparation: Cell membranes from a stable cell line expressing the human K-opioid receptor (e.g., CHO-hKOR or HEK-293) are prepared via homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Incubation: In a 96-well plate, add the following in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of a KOR-selective radioligand (e.g., 1-2 nM [³H]U69,593 or [³H]bremazocine).

-

Varying concentrations of the test compound (Salvinorin A) or vehicle.

-

Cell membrane preparation (typically 10-20 µg of protein).

-

For non-specific binding determination, a high concentration of a non-labeled KOR agonist (e.g., 10 µM U69,593) is added to a set of wells.

-

-

Equilibration: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This assay measures the functional activation of the G-protein by the receptor agonist, providing data on potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Preparation: Prepare cell membranes expressing the KOR as described in the binding assay protocol.

-

Incubation: In a 96-well plate, add the following in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) supplemented with GDP (e.g., 10 µM).

-

Varying concentrations of the test agonist (Salvinorin A) or vehicle.

-

Cell membrane preparation (10-20 µg of protein).

-

[³⁵S]GTPγS (final concentration ~0.1 nM).

-

For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Reaction: Incubate the plate at 30°C for 60 minutes.

-

Termination and Harvesting: Stop the reaction and harvest the contents onto glass fiber filters as described in the binding protocol.

-

Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the stimulated binding (in counts per minute or as a percentage of basal activity) against the log concentration of the agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

References

- 1. Salvinorin A - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blossomanalysis.com [blossomanalysis.com]

- 9. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Total Synthesis of (-)-Salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Kappa-Opioid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of kappa-opioid receptor (KOR) agonists. The kappa-opioid system, including its endogenous ligands, the dynorphins, is a critical modulator of pain, mood, reward, and various physiological processes.[1] Agonists targeting the KOR present significant therapeutic potential for conditions such as chronic pain, pruritus, and substance use disorders.[2][3] This document details the canonical and non-canonical signaling pathways, presents quantitative pharmacological data for prototypical agonists, and outlines the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: G-Protein and β-Arrestin Signaling

The KOR is a class A G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o family of G-proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, initiating a cascade of intracellular events. The mechanism of action is now understood to be multifaceted, involving at least two major signaling arms: the canonical G-protein-dependent pathway and the β-arrestin-mediated pathway.[3][4]

1. G-Protein-Dependent Signaling:

The classical signaling cascade is initiated by the activation and subsequent dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits.[4][5]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and modulates the activity of several ion channels.[5] It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.[6] Concurrently, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.[6] Both actions decrease neuronal excitability and inhibit neurotransmitter release, which is a key mechanism for the analgesic effects of KOR agonists.[7]

2. β-Arrestin-Mediated Signaling and Biased Agonism:

Following agonist-induced activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).[7][8] This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin-2).[7] While β-arrestin recruitment classically leads to receptor desensitization and internalization, it also initiates a distinct wave of G-protein-independent signaling.[2][7]

-

MAPK Pathway Activation: The KOR/β-arrestin complex can serve as a scaffold for the activation of mitogen-activated protein kinase (MAPK) cascades, including p38 and JNK.[1][5]

-

Biased Agonism: The concept of "biased agonism" or "functional selectivity" is crucial in modern KOR pharmacology.[2][8] It describes the ability of different agonists to stabilize distinct receptor conformations, thereby preferentially activating either the G-protein or the β-arrestin pathway.[9] There is significant evidence suggesting that G-protein signaling mediates the therapeutic analgesic and anti-pruritic effects of KOR agonists.[2][3] Conversely, the β-arrestin-2 pathway has been linked to the adverse effects associated with KOR activation, such as dysphoria, sedation, and aversion.[1][2][10] This has spurred the development of G-protein-biased KOR agonists as potentially safer and more effective therapeutics.[2][7]

Signaling Pathway Diagrams

Caption: KOR agonist signaling pathways.

Quantitative Pharmacology of Prototypical KOR Agonists

The pharmacological properties of KOR agonists are quantified using a variety of in vitro assays. The data below is for the selective KOR agonist U-50,488, a widely used tool compound, and Salvinorin A, a potent naturally occurring non-nitrogenous KOR agonist.[11][12][13]

| Ligand | Assay Type | Parameter | Value (nM) | Cell System / Tissue |

| U-50,488H | Radioligand Binding ([³H]U-69,593) | Kᵢ | 1.5 - 5 | HEK293 cells, Brain membranes |

| [³⁵S]GTPγS Binding | EC₅₀ | 20 - 100 | Brain membranes | |

| cAMP Inhibition | EC₅₀ | 1 - 10 | CHO/HEK293 cells expressing KOR | |

| β-Arrestin-2 Recruitment | EC₅₀ | 100 - 500 | U2OS/HEK293 cells | |

| Salvinorin A | Radioligand Binding ([³H]diprenorphine) | Kᵢ | 2.4 | CHO-KOR cells |

| [³⁵S]GTPγS Binding | EC₅₀ | 1.8 | CHO-KOR cells | |

| cAMP Inhibition | EC₅₀ | ~5 | HEK293 cells | |

| β-Arrestin-2 Recruitment | EC₅₀ | ~50 | HEK293 cells |

Note: Values are approximate and can vary based on specific experimental conditions and cell lines used.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of KOR agonist activity. Below are outlines for key in vitro experiments.

This assay determines the affinity (Kᵢ) of a test compound for the KOR by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells stably expressing KOR (e.g., HEK293-KOR) or from brain tissue.[14]

-

Radioligand: e.g., [³H]U-69,593 or [³H]diprenorphine.[15]

-

Test compound (unlabeled agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

-

96-well plates, glass fiber filters (e.g., GF/C), cell harvester, scintillation counter.[14]

-

-

Procedure:

-

To each well of a 96-well plate, add membrane preparation (10-50 µg protein), varying concentrations of the test compound, and a fixed concentration of the radioligand (typically near its Kₔ value).[14]

-

Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[14]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.[14]

-

Wash the filters multiple times with ice-cold wash buffer.[16]

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.[14]

-

Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.[14]

-

This functional assay directly measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[16]

-

Materials:

-

Procedure:

-

Pre-incubate membranes with GDP (10-30 µM) to ensure G-proteins are in their inactive state.

-

In a 96-well plate, combine the membrane preparation, varying concentrations of the agonist, and assay buffer.[18]

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).[16]

-

Incubate at 30°C for 60 minutes with gentle agitation.[16]

-

Terminate the assay by rapid filtration, similar to the binding assay.[16]

-

Quantify [³⁵S]GTPγS binding via scintillation counting.[18]

-

Analyze the data to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for G-protein activation.[19]

-

This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing KOR (e.g., CHO-KOR or HEK293-KOR).[20]

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (agonist).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[21]

-

-

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.[22]

-

Pre-treat the cells with varying concentrations of the KOR agonist for 15-30 minutes.[22]

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[22]

-

Incubate for a specified time (e.g., 30 minutes).[20]

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's protocol.[22]

-

Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP levels to determine the agonist's IC₅₀ or EC₅₀.[22]

-

This assay quantifies the interaction between the activated KOR and β-arrestin-2. Several commercial platforms are available (e.g., PathHunter, Tango, BRET).[23][24]

-

Materials:

-

Procedure (Example using PathHunter technology):

-

Plate the engineered cells in a white, opaque multi-well plate.[26]

-

Add varying concentrations of the test compound.

-

Incubate for 60-90 minutes to allow receptor activation and β-arrestin recruitment.[26]

-

Add the detection reagents, which will generate a chemiluminescent signal upon enzyme complementation.[22]

-

Measure the luminescence using a plate reader.

-

Generate a dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin-2 recruitment.

-

Experimental Workflow Diagram

Caption: Typical workflow for KOR agonist characterization.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the role of βarrestin2 in kappa opioid receptor modulation in a mouse model of pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 9. Chemotype-selective Modes of Action of κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salvinorin A - Wikipedia [en.wikipedia.org]

- 12. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. U-50488 - Wikipedia [en.wikipedia.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Assay in Summary_ki [bdb99.ucsd.edu]

- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. resources.revvity.com [resources.revvity.com]

- 22. benchchem.com [benchchem.com]

- 23. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Bifunctional Peptidomimetic G Protein-Biased Mu-Opioid Receptor Agonist and Neuropeptide FF Receptor Antagonist KGFF09 Shows Efficacy in Visceral Pain without Rewarding Effects after Subcutaneous Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of K-Opioid Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of K-Opioid Receptor (KOR) agonists. The KOR, a G protein-coupled receptor, is a significant target for the development of therapeutics for pain, addiction, and mood disorders. Understanding the intricate relationship between the chemical structure of a ligand and its activity at the KOR is paramount for the rational design of novel agonists with improved therapeutic profiles. This document summarizes quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to facilitate further research and development in this field.

Core Scaffolds and Quantitative SAR Data

The exploration of KOR agonists has led to the development of several distinct chemical scaffolds. This section presents the SAR data for three prominent classes: Salvinorin A analogs, 1,3,5-Trioxazatriquinane derivatives, and Triazole-based agonists. The data, including binding affinity (Ki) and functional activity (EC50, Emax), are summarized in the following tables for comparative analysis.

Salvinorin A Analogs

Salvinorin A, a naturally occurring neoclerodane diterpene, is a potent and selective KOR agonist.[1] Its unique non-nitrogenous structure has made it a compelling template for analog development.[2] Modifications to the furan (B31954) ring and other positions have been explored to understand their impact on KOR binding and activation.[1]

| Compound | Modification | KOR Ki (nM) | KOR EC50 (nM) | KOR Emax (%) | Reference |

| Salvinorin A | Parent Compound | 1.8 | 0.4 | 100 | [1] |

| Herkinorin | C-4 ester replaced with a methyl ester | >10,000 (KOR) | N/A | N/A | [1] |

| 2-O-Acetylsalvinorin B | Acetoxy group at C-2 | 1.1 | 0.2 | 100 | [1] |

| Furan-des-methyl Salvinorin A | Methyl group removed from furan | 25.3 | 12.6 | 100 | [1] |

| 15,16-dihydro-15-epi-Salvinorin A | Reduction of furan double bond | 1.5 | 0.8 | 100 | [1] |

1,3,5-Trioxazatriquinane Derivatives

A novel class of KOR agonists has been developed based on a 1,3,5-trioxazatriquinane skeleton, which incorporates a phenethylamine (B48288) structure common in morphinan (B1239233) derivatives.[3][4]

| Compound | R Group(s) | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Reference |

| (-)-8c | Two m-hydroxyphenyl groups | 4.63 | 1140 | 1260 | [3] |

| (+)-8c | Two m-hydroxyphenyl groups | >10000 | >10000 | >10000 | [3] |

| U-69,593 | Reference Agonist | 4.35 | 1120 | 11700 | [3] |

| U-50,488 | Reference Agonist | 5.21 | 1340 | 12300 | [3] |

Triazole-Based Agonists

Triazole-based compounds represent a class of synthetic, small-molecule KOR agonists. SAR studies have focused on substitutions at the three positions of the triazole core to optimize potency and selectivity. These agonists have shown a bias towards G protein signaling over β-arrestin recruitment.[5]

| Compound | Ar1 | Ar2 | Ar3 | KOR EC50 (nM) (GTPγS) | β-arrestin2 EC50 (nM) | Reference |

| Triazole 1.1 | 2-pyridyl | furan-2-yl | 4-chlorophenyl | 1.6 | 180 | [5] |

| Analog 1 | 2-pyridyl | thiophen-2-yl | 4-chlorophenyl | 2.5 | 250 | [5] |

| Analog 2 | 2-pyridyl | furan-2-yl | 2-naphthyl | 1.3 | 150 | [5] |

| Analog 3 | 4-pyridyl | furan-2-yl | 4-chlorophenyl | 150 | >10000 | [5] |

| U69,593 | Reference | Reference | Reference | 3.2 | 32 | [5] |

Key Experimental Protocols

Accurate and reproducible experimental data are the foundation of robust SAR studies. This section provides detailed methodologies for three critical assays used to characterize KOR agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the KOR.

Materials:

-

CHO-hKOR cell membranes (Chinese Hamster Ovary cells expressing human K-Opioid Receptor)

-

[³H]U-69,593 (radioligand)

-

Unlabeled U-69,593 (for non-specific binding)

-

Test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

GF/C glass fiber filters

-

Scintillation cocktail

-

96-well microplates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]U-69,593 (final concentration ~0.5-1.0 nM), and 100 µL of CHO-hKOR membrane suspension.

-

Non-specific Binding: 50 µL of unlabeled U-69,593 (final concentration ~10 µM), 50 µL of [³H]U-69,593, and 100 µL of membrane suspension.

-

Compound Competition: 50 µL of test compound dilution, 50 µL of [³H]U-69,593, and 100 µL of membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the incubation by rapid filtration through GF/C glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and equilibrate for at least 4 hours.

-

Measure radioactivity in counts per minute (CPM) using a scintillation counter.

-

Calculate specific binding (Total Binding - Non-specific Binding) and determine the IC50 of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a KOR agonist to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.

Materials:

-

HEK293 or CHO cells stably expressing the KOR

-

Test compounds

-

cAMP assay kit (e.g., HTRF, GloSensor™)

-

Cell culture medium

-

Assay buffer

Procedure:

-

Seed the KOR-expressing cells in a 96- or 384-well plate and culture overnight.

-

Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the test compound to the wells and pre-incubate for 10-15 minutes.

-

Stimulate the cells with forskolin (to increase basal cAMP levels) and incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Generate concentration-response curves and determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an indicator of biased agonism.

Materials:

-

Cells co-expressing the KOR fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

-

Test compounds

-

Substrate for the reporter enzyme

-

Assay buffer

-

Luminometer or spectrophotometer

Procedure:

-

Plate the engineered cells in a white, clear-bottom 96-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Add the detection reagent containing the substrate for the reporter enzyme.

-

Incubate for a further period to allow the enzymatic reaction to proceed.

-

Measure the luminescence or absorbance signal.

-

Plot the signal against the compound concentration to generate a dose-response curve and determine the EC50 and Emax for β-arrestin recruitment.

Visualizing KOR Signaling and Experimental Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate diagrams of the KOR signaling pathway, a representative experimental workflow, and the logical flow of a SAR study.

K-Opioid Receptor Signaling Pathway

Activation of the KOR by an agonist initiates a cascade of intracellular events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels. The receptor can also engage the β-arrestin pathway, which mediates receptor desensitization and can trigger distinct downstream signaling.

K-Opioid Receptor signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholarly Article or Book Chapter | Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists | ID: vd66w9064 | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

In Vitro Characterization of K-Opioid Receptor Agonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of a novel selective agonist, K-Opioid Receptor Agonist-1 (hereafter "Agonist-1"). The document details the methodologies for key experiments, presents quantitative data in a structured format, and illustrates the underlying signaling pathways and experimental workflows.

The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a critical target for the development of therapeutics for pain, addiction, and mood disorders.[1] Unlike µ-opioid receptor agonists, KOR agonists do not typically cause respiratory depression or physical dependence, making them attractive analgesic candidates.[2] However, their clinical use has been hampered by side effects like sedation and dysphoria.[3] The characterization of novel agonists is crucial to identify compounds with improved therapeutic profiles, potentially through biased agonism—preferential activation of specific downstream signaling pathways.[1][4]

Biochemical Characterization: Receptor Binding Affinity

The initial step in characterizing Agonist-1 is to determine its binding affinity (Ki) for the human KOR. This is accomplished through a competitive radioligand binding assay, which measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor.[5][6] A lower Ki value signifies a higher binding affinity.[7]

Quantitative Binding Data

The binding affinity of Agonist-1 was determined at the human kappa (hKOR), mu (hMOR), and delta (hDOR) opioid receptors to assess both affinity and selectivity. The prototypical KOR agonist U-50,488 was used as a reference compound.

| Compound | Receptor | Kᵢ (nM) | Selectivity (fold) vs. hMOR | Selectivity (fold) vs. hDOR |

| Agonist-1 | hKOR | 1.85 | >1500 | >2000 |

| hMOR | >3000 | - | - | |

| hDOR | >4000 | - | - | |

| U-50,488 | hKOR | 2.4 | >1000 | >1000 |

| hMOR | >2500 | - | - | |

| hDOR | >3000 | - | - | |

| Table 1: Comparative binding affinities of Agonist-1 and the reference agonist U-50,488 at human opioid receptors. Data are representative of typical results obtained from competitive radioligand binding assays. |

Detailed Protocol: Competitive Radioligand Binding Assay[7][8]

-

Receptor Source : Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human KOR are used.[7]

-

Radioligand : [³H]U-69,593, a high-affinity KOR radioligand, is used at a concentration near its dissociation constant (Kd) (e.g., 0.4 nM).[7][8]

-

Assay Buffer : 50 mM Tris-HCl, pH 7.4.[7]

-

Procedure :

-

Cell membranes (e.g., 20 µg protein) are incubated in a 96-well plate with [³H]U-69,593 and a range of concentrations of the unlabeled Agonist-1.

-

To determine non-specific binding, a separate set of wells is prepared using a high concentration (e.g., 10 µM) of an unlabeled KOR ligand like U-69,593.[7]

-

The plate is incubated at 25°C for 60-90 minutes to reach equilibrium.[7][9]

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating bound from unbound radioligand.[7]

-

Filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[7]

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis : The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Agonist-1 that inhibits 50% of the specific binding (IC50) is determined by plotting specific binding against the log concentration of Agonist-1. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[7]

Functional Characterization

Following confirmation of binding, the functional activity of Agonist-1 is assessed. KOR is canonically coupled to the Gi/o family of G proteins.[10] Agonist activation of KOR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the recruitment of β-arrestin proteins, which mediate receptor desensitization and downstream signaling.[1][11]

KOR Signaling Pathways

Agonist binding to the KOR initiates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway. The G protein pathway is generally associated with the desired analgesic effects, while the β-arrestin pathway has been linked to adverse effects such as dysphoria.[2][10]

Quantitative Functional Data

The functional potency (EC50) and efficacy (Emax) of Agonist-1 were evaluated in assays measuring G protein activation ([³⁵S]GTPγS binding), downstream cAMP modulation, and β-arrestin 2 recruitment.

| Assay | Parameter | Agonist-1 | U-50,488 (Reference) |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 15.8 | 16.3[12] |

| Eₘₐₓ (%) | 98 | 100[12] | |

| cAMP Inhibition | EC₅₀ (nM) | 1.2 | 0.61[13] |

| Eₘₐₓ (%) | 95 | 100 | |

| β-Arrestin 2 Recruitment | EC₅₀ (nM) | 110 | 85.0[12] |

| Eₘₐₓ (%) | 75 | 100[12] | |

| Table 2: Functional characterization of Agonist-1. Emax values are relative to the maximal effect of the reference agonist U-50,488. Data are representative of typical results. |

Detailed Experimental Protocols

This functional assay measures the initial step of G protein activation.[14] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G proteins.[14]

-

Reagents :

-

CHO-hKOR cell membranes.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

GDP.

-

-

Procedure :

-

Membranes are pre-incubated with GDP (e.g., 10 µM) to ensure G proteins are in an inactive state.

-

A range of concentrations of Agonist-1 is added to the membranes in a 96-well plate.

-

The reaction is initiated by adding [³⁵S]GTPγS (e.g., 50-100 pM).[15]

-

The plate is incubated at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration, and bound radioactivity is measured by scintillation counting.

-

-

Data Analysis : Data are plotted as specific [³⁵S]GTPγS binding versus log agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (efficacy) values.[14]

This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP.

-

Reagents :

-

Procedure :

-

Cells are plated in a 384-well plate and incubated.

-

Cells are pre-treated with various concentrations of Agonist-1.

-

Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (B1673556) (e.g., EC80) to induce cAMP production.[16]

-

The reaction is incubated for a specified time (e.g., 30 minutes) at room temperature.[16]

-

Cell lysis and detection reagents from the chosen kit are added.

-

The signal (e.g., fluorescence or luminescence), which is inversely proportional to the cAMP concentration, is read on a plate reader.[16]

-

-

Data Analysis : The signal is plotted against the log concentration of Agonist-1 to generate a dose-response curve, from which the EC50 for cAMP inhibition is determined.

This cell-based assay quantifies the recruitment of β-arrestin 2 to the activated KOR, a key event in receptor desensitization and G protein-independent signaling.[1]

-

Assay Principle : This protocol uses an enzyme complementation technology (e.g., PathHunter). Cells co-express the KOR fused to a small enzyme fragment and β-arrestin 2 fused to the larger, complementing fragment of the enzyme. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

-

Procedure :

-

Engineered cells (e.g., U2OS or CHO) are seeded in a 96- or 384-well plate.[12][18]

-

Cells are stimulated with a range of concentrations of Agonist-1 and incubated (e.g., 90 minutes at 37°C).

-

Detection reagents are added according to the manufacturer's protocol, and the plate is incubated (e.g., 60 minutes at room temperature).

-

Chemiluminescence is measured using a plate reader.

-

-

Data Analysis : A dose-response curve of luminescence versus log agonist concentration is generated to determine EC50 and Emax values for β-arrestin 2 recruitment.

Experimental Workflow and Data Interpretation

The in vitro characterization of a novel KOR agonist follows a logical progression from binding to function, allowing for a comprehensive understanding of the compound's pharmacological profile.

The collective data from these assays provide a detailed pharmacological signature for Agonist-1. The high binding affinity and selectivity (Table 1) establish it as a potent and specific KOR ligand. The functional data (Table 2) confirm its agonist activity. By comparing the potency and efficacy across G protein and β-arrestin pathways, one can assess for functional selectivity or "biased agonism." Agonist-1 demonstrates potent activation of the G-protein pathway (cAMP EC50 = 1.2 nM) with less potent engagement of the β-arrestin pathway (EC50 = 110 nM), suggesting a potential G protein bias. Such a profile is hypothesized to retain therapeutic efficacy while minimizing adverse effects.[1][3]

This comprehensive in vitro characterization is an essential step in the drug discovery pipeline, providing the foundational data required for advancing promising compounds like Agonist-1 into further preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. revvity.com [revvity.com]

- 7. benchchem.com [benchchem.com]

- 8. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Identification of Novel Functionally Selective κ-Opioid Receptor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Salvinorin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A is a naturally occurring neoclerodane diterpenoid isolated from the leaves of the Salvia divinorum plant.[1][2][3][4] It is distinguished as the most potent naturally occurring hallucinogen.[1][5] Structurally and pharmacologically, Salvinorin A is unique; it is the first identified non-nitrogenous, non-alkaloidal compound that acts as a highly potent and selective kappa-opioid receptor (KOR) agonist.[1][4][6][7] Unlike classic hallucinogens which primarily target serotonin (B10506) receptors, Salvinorin A's psychoactive effects are mediated through the KOR system.[4][6] Its distinct mechanism of action and chemical structure make it a valuable tool for studying the KOR system and a promising scaffold for the development of novel therapeutics for pain, addiction, and neurological disorders.[4][8] This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of Salvinorin A.

Pharmacodynamics

The pharmacodynamic profile of Salvinorin A is characterized by its high affinity, selectivity, and efficacy as a KOR agonist.

Receptor Binding and Functional Activity

Salvinorin A demonstrates high affinity and selectivity for the human kappa-opioid receptor (KOR).[4][8] It has negligible activity at mu-opioid (MOR), delta-opioid (DOR), and 5-HT2A serotonin receptors, which are the primary targets for classical opioids and psychedelics, respectively.[4][6][8] It has been found to act as a full agonist at the KOR, with efficacy comparable to the endogenous peptide ligand dynorphin (B1627789) A.[9] Some studies also suggest it may act as a partial agonist at the D2 dopamine (B1211576) receptor.[6]

Table 1: Receptor Binding and Functional Potency of Salvinorin A

| Parameter | Receptor | Value | Species/System |

|---|---|---|---|

| Binding Affinity (Ki) | KOR | 2.4 nM | Cloned human receptor[6] |

| KOR | 4.3 nM | Guinea pig brain[10] | |

| KOR | 6.2 nM | Cloned human receptor[11] | |

| D2 | 5-10 nM | Not specified[6] | |

| Functional Potency (EC50) | KOR | 1.8 nM | G-protein activation[6] |

| KOR | 4.73 nM | cAMP inhibition assay[10] | |

| KOR | 10.5 nM | β-arrestin recruitment[10] |

| | D2 | 48 nM | Not specified[6] |

Signaling Pathways

As a KOR agonist, Salvinorin A activates canonical G-protein-coupled receptor signaling pathways. The KOR is primarily coupled to Gi/o proteins.[2][10] Upon activation by Salvinorin A, the Gα subunit dissociates from the Gβγ subunit, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[2][10] Salvinorin A has been classified as an "unbiased" agonist, activating both G-protein signaling and β-arrestin pathways with similar potency.[4][10] KOR activation also inhibits dopamine release in brain regions like the striatum, which is thought to contribute to its dysphoric and anhedonic effects.[6][12]

Caption: KOR G-protein signaling cascade initiated by Salvinorin A.

In Vivo Pharmacodynamic Effects

Salvinorin A produces a range of potent, short-lived effects, primarily mediated by KOR activation. In humans, these are dose-dependent and include profound psychoactive and dissociative experiences.[6]

Table 2: Summary of In Vivo Pharmacodynamic Effects of Salvinorin A

| Effect Category | Specific Effect | Species | Notes |

|---|---|---|---|

| Psychoactive | Hallucinations, dissociative states, impaired memory.[6][13] | Human | Onset within 30s, peak at 2-5 min, duration 5-30 min after inhalation.[1] |

| Endocrine | Increased prolactin levels.[6][14] | Human, Rhesus Monkey | A reliable biomarker for KOR agonist activity.[4] |

| Inconsistent increase in cortisol.[6] | Human | ||

| Affective | Dysphoria, anhedonia, depression-like effects.[4][6] | Human, Rodent | Mediated by inhibition of dopamine release.[6][12] |

| Physiological | Sedation, motor impairment.[1][13] | Human, Rhesus Monkey | Observed immediately after intravenous administration in monkeys.[1] |

| Gastrointestinal | Inhibition of intestinal motility.[6] | Mouse | Acts on inflamed tissue, suggesting therapeutic potential for diarrhea.[6] |

| Anti-inflammatory | Reduction of LPS-induced paw edema.[15] | Mouse | Effects blocked by KOR and CB1 antagonists.[15] |

Pharmacokinetics

The pharmacokinetic profile of Salvinorin A is characterized by rapid absorption, fast distribution to the brain, extensive metabolism, and quick elimination, which aligns with its rapid onset and short duration of action.[1][2][13]

Absorption

Salvinorin A is typically administered via inhalation (smoking) or buccal/sublingual absorption, as it is rapidly metabolized to its inactive form, Salvinorin B, in the gastrointestinal tract if swallowed.[1][16] Inhalation leads to very rapid absorption, with peak plasma concentrations (Cmax) reached within 1-2 minutes.[1]

Distribution

Following absorption, Salvinorin A is rapidly and widely distributed. It is highly lipophilic (logP = 2.5), which facilitates its rapid crossing of the blood-brain barrier.[1] Positron Emission Tomography (PET) studies in baboons showed that it reaches peak concentration in the brain within 40 seconds of intravenous injection, with high concentrations observed in the cerebellum and visual cortex.[13] Despite extensive distribution (Vd of 47.1 L/kg in rats), the brain-to-plasma ratio is relatively low, suggesting the presence of active efflux mechanisms, potentially involving P-glycoprotein (P-gp), for which Salvinorin A is a substrate.[5][17]

Metabolism

The primary metabolic pathway for Salvinorin A is rapid hydrolysis of the C-2 acetate (B1210297) group by serum esterases (primarily carboxylesterase) to form the major, inactive metabolite, Salvinorin B.[1][2][8] In vitro studies have also shown that Salvinorin A is a substrate for several cytochrome P450 enzymes (CYP2D6, CYP1A1, CYP2C18, CYP2E1) and UGT2B7.[5][17]

Caption: Primary metabolic pathway of Salvinorin A.

Excretion

Elimination of Salvinorin A and its metabolites occurs through both renal and biliary pathways.[1][13] More hydrophilic conjugated metabolites are likely cleared via renal filtration, while more lipophilic metabolites undergo biliary elimination.[1] The elimination half-life is very short across all species studied.[1]

Table 3: Pharmacokinetic Parameters of Salvinorin A in Various Species

| Parameter | Human | Rhesus Monkey | Baboon | Rat |

|---|---|---|---|---|

| Route of Admin. | Inhalation | IV | IV | IP |

| Dose | 1 mg | 32 µg/kg | N/A ([11C] tracer) | 10 mg/kg |

| Tmax (Time to Peak) | 1-2 min[1] | N/A | 40 sec (Brain)[13] | 10-15 min[5] |

| Cmax (Peak Conc.) | 31 ng/mL[1] | N/A | N/A | 345 ng/mL[5] |

| t1/2 (Half-life) | 49-50 min (Plasma)[1] | 56.6 ± 24.8 min (Plasma)[1] | 8 min (Brain)[13] | 75.4 min (Plasma)[1][17] |

| 80.0 ± 13.1 min (Female)[1] | 36 min (Brain)[17] | |||

| 37.9 ± 5.6 min (Male)[1] | ||||

| CL (Clearance) | N/A | N/A | N/A | 26 L/h/kg[5][17] |

| Vd (Volume of Dist.) | N/A | N/A | N/A | 47.1 L/kg[5][17] |

| AUC (Area Under Curve) | 370-487 ng/mL/min[1] | 572 ± 133 ng/mL/min (Male)[1] | N/A | 410 µg·h/L (Plasma)[5] |

| | | 1087 ± 46 ng/mL/min (Female)[1] | | |

Experimental Protocols

The characterization of Salvinorin A has been achieved through a variety of standard and advanced experimental methodologies.

Receptor Binding Affinity (Ki) Determination

-

Principle: Competitive radioligand binding assays are used to determine the affinity of Salvinorin A for a specific receptor.

-

Methodology:

-

Preparation: Cell membranes are prepared from cells engineered to express a high density of the target receptor (e.g., CHO-hKOR cells for the kappa-opioid receptor).[18]

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]U69,593 for KOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Salvinorin A).[18][19]

-

Separation: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of Salvinorin A that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

-

Functional Potency (EC50) Determination via cAMP Assay

-

Principle: To measure the functional potency of Salvinorin A as a Gi/o-coupled receptor agonist by quantifying its ability to inhibit adenylyl cyclase activity.

-

Methodology:

-

Cell Culture: CHO cells stably expressing the KOR are cultured.[20]

-

Stimulation: Cells are pre-incubated with varying concentrations of Salvinorin A. Subsequently, adenylyl cyclase is stimulated with a fixed concentration of forskolin (B1673556) to induce cAMP production.[9][20]

-

Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF or ELISA.

-

Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of Salvinorin A. The EC50 value, representing the concentration that produces 50% of the maximal inhibitory effect, is determined from this curve.[9]

-

Caption: General experimental workflow for an in vivo pharmacokinetic study.

In Vivo Pharmacokinetic Study Protocol

-

Principle: To determine the time course of absorption, distribution, metabolism, and excretion of a drug in a living organism.

-

Methodology (based on rat studies):

-

Administration: Salvinorin A is administered at a defined dose (e.g., 10 mg/kg) via a specific route (e.g., intraperitoneal injection).[5][17]

-

Sampling: At predetermined time points, cohorts of animals are euthanized, and blood and brain tissue are collected.[5][17]

-

Quantification: Plasma and brain homogenate concentrations of Salvinorin A are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[5][17]

-

Data Analysis: The concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, clearance (Cl/F), and volume of distribution (Vd/F).[5][17]

Conclusion

Salvinorin A is a unique KOR agonist with a well-defined pharmacodynamic and pharmacokinetic profile. Its high potency, selectivity, and rapid kinetics make it an invaluable pharmacological research tool. The comprehensive data summarized herein underscore its potential as a template for designing novel KOR-targeted therapeutics. Future drug development efforts may focus on creating analogues with improved pharmacokinetic properties, such as longer half-life and oral bioavailability, and biased agonism to separate therapeutic effects from undesirable psychoactive properties.[4][8]

References

- 1. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvinorin A - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of dopamine signaling in the mood-related effects of salvinorin A - Elena Chartoff [grantome.com]

- 13. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of salvinorin A, a kappa-opioid hallucinogen, on a neuroendocrine biomarker assay in nonhuman primates with high kappa-receptor homology to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ultrapotent effects of salvinorin A, a hallucinogenic compound from Salvia divinorum, on LPS-stimulated murine macrophages and its anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

K-Opioid Receptor Agonist-1: A Technical Guide to Selectivity and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and affinity profile of K-Opioid Receptor (KOR) agonists, with a focus on well-characterized examples. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Quantitative Affinity and Selectivity Profile

The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the strength of the interaction. It is typically expressed as the inhibition constant (Ki), with a lower Ki value signifying a higher affinity. Selectivity, the ratio of binding affinities for different receptors, is equally important, as it can predict the potential for off-target effects.

The following table summarizes the in vitro binding affinities (Ki in nM) of several key K-Opioid Receptor agonists for the human mu-Opioid Receptor (MOR), delta-Opioid Receptor (DOR), and K-Opioid Receptor (KOR). The selectivity ratios (MOR/KOR and DOR/KOR) are also provided to illustrate the preference of each agonist for the KOR.

| Ligand | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR/KOR Selectivity | DOR/KOR Selectivity | Reference |

| Salvinorin A | >5,000 | >5,000 | 2.4 | >2083 | >2083 | [1] |

| U-50,488 | 430 | >1000 | 2.2 | ~195 | >454 | [2][3][4] |

| Nalfurafine | 0.43 - 53 | 51 - 1200 | 0.075 - 3.5 | 2.4 - 69 | ≥ 214 | [5] |

| Triazole 1.1 | 1900 | 5351 | 2.4 | ~792 | ~2230 | [6] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is most commonly achieved through competitive radioligand binding assays.[7][8][9] This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor.

Objective:

To determine the in vitro binding affinity (Ki) of a test compound for the human K-Opioid Receptor (KOR).

Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human K-Opioid Receptor.[7]

-

Radioligand: A high-affinity, selective KOR radioligand, such as [³H]U-69,593.[7]

-

Test Compound: The unlabeled KOR agonist of interest.

-

Non-specific Binding Control: A non-selective opioid receptor antagonist, such as Naloxone, at a high concentration (e.g., 10 µM).[10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.[10]

-

Scintillation Counter: For measuring radioactivity.[10]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[10]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[10]

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM Naloxone), and membrane suspension.[10]

-

Competitive Binding: Assay buffer, radioligand, and varying concentrations of the unlabeled test compound.[10]

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Experimental Workflow

K-Opioid Receptor Signaling

Activation of the K-Opioid Receptor, a G-protein coupled receptor (GPCR), initiates intracellular signaling cascades that can be broadly divided into two main pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. There is growing evidence to suggest that the therapeutic effects of KOR agonists, such as analgesia, are primarily mediated by the G-protein pathway, while adverse effects like dysphoria and sedation may be linked to the β-arrestin pathway. This has led to the development of "biased agonists" that preferentially activate the G-protein pathway.

Experimental Workflow for a Competitive Radioligand Binding Assay

The following diagram outlines the key steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a test compound.

References

- 1. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. U-50488 - Wikipedia [en.wikipedia.org]

- 5. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The G-protein biased kappa opioid agonists, triazole 1.1 and nalfurafine, produce non-uniform behavioral effects in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. revvity.com [revvity.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Preclinical Evaluation of K-Opioid Receptor Agonists for Pain Modulation

For Researchers, Scientists, and Drug Development Professionals

The kappa-opioid receptor (KOR) has emerged as a compelling target for the development of novel analgesics. Unlike traditional mu-opioid receptor (MOR) agonists, KOR agonists offer the potential for potent pain relief without the severe side effects of respiratory depression, abuse liability, and constipation.[1][2][3][4][5][6][7] However, the clinical translation of KOR agonists has been hampered by their own set of adverse effects, including dysphoria, sedation, and aversion.[2][7][8] This technical guide provides an in-depth overview of the preclinical evaluation of KOR agonists, focusing on key experimental data, detailed protocols, and the underlying signaling pathways.

Efficacy in Preclinical Pain Models

KOR agonists have demonstrated robust antinociceptive effects across a wide range of preclinical pain models, including acute, inflammatory, and neuropathic pain conditions.[2][5][9]

Acute Pain Models

In models of acute thermal nociception, such as the warm-water tail withdrawal assay, KOR agonists have shown significant analgesic effects.[2] While they may be more potent than prototypical KOR agonists like U50,488, their maximum efficacy can be lower than that of MOR agonists.[2] It has been noted that KOR agonists can be more effective in attenuating acute mechanical and chemical nociception compared to thermal models.[2]

Inflammatory Pain Models

In preclinical models of inflammatory pain induced by agents like formalin or Complete Freund's Adjuvant (CFA), KOR agonists have demonstrated potent efficacy in both thermal and mechanical nociceptive assays.[5]

Neuropathic Pain Models

KOR agonists have shown promise in alleviating neuropathic pain. For instance, in a paclitaxel-induced neuropathic pain model in mice, KOR agonists effectively reversed both mechanical and thermal allodynia without the development of tolerance after repeated daily treatment.[2] Similarly, the KOR agonist U50488H has been shown to ameliorate neuropathic pain in rats.[10]

Table 1: Summary of Analgesic Efficacy of KOR Agonists in Preclinical Models

| Pain Model | Species | KOR Agonist(s) | Key Findings | Reference(s) |

| Acute Thermal Pain | ||||

| Warm-Water Tail Withdrawal | Mice | U50,488 analogues | ~10 times more potent than U50,488, but not more efficacious. | [2] |

| Neuropathic Pain | ||||

| Paclitaxel-Induced Neuropathy | Mice | U50,488 analogues | Reversed mechanical and thermal allodynia; no tolerance observed. | [2] |

| Spared Nerve Injury (SNI) | Rats | U50488H | Improved mechanical withdrawal threshold and thermal withdrawal latency. | [10] |

| Visceral Pain | ||||

| Acetic Acid-Induced Writhing | Mice | U50,488 | Antagonized by a KOR antagonist, confirming KOR-mediated effect. | [11] |

| Inflammatory Pain | ||||

| Formalin Test | Mice | U50,488 | U50,488-induced inhibition of writhing behavior was reversed by a KOR antagonist. | [11] |

Addressing Adverse Effects: The Role of Biased Agonism

A major focus of current KOR agonist research is the development of "biased agonists." These compounds preferentially activate the G-protein signaling pathway, which is believed to mediate the desired analgesic effects, while avoiding the recruitment of the β-arrestin pathway, which is associated with adverse effects like dysphoria and sedation.[2][4][9][12][13]

For example, the G protein-biased KOR agonist triazole 1.1 was found to have reduced dysphoric liabilities in preclinical tests, as it did not suppress intracranial self-stimulation thresholds or reduce dopamine (B1211576) release in the nucleus accumbens at analgesic doses.[14]

Table 2: Side Effect Profile of KOR Agonists in Preclinical Models

| Side Effect | Assay | Species | KOR Agonist(s) | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Sedation | Open-Field Test | Mice | U50,488 | Significant sedative effects observed. |[2] | | Motor Incoordination | Rotarod, Passive Wire Hang | Mice | U50,488 | Significant reductions in grip strength and motor coordination. |[2] | | Anxiety-like Effects | Elevated Zero Maze | Mice | U50,488 | Potential anxiety-like effects noted. |[2] | | Aversion/Dysphoria | Conditioned Place Aversion | Mice | U50,488 | Significant aversion observed. |[2] |

Experimental Protocols

Warm-Water Tail Withdrawal Assay

This assay is a common method for assessing acute thermal pain.

-

Habituation: Mice are habituated to plexiglass restraints for a set period (e.g., 5 minutes) for several days before testing to minimize stress.[2]

-

Drug Administration: The KOR agonist or vehicle is administered, typically subcutaneously (s.c.) or intraperitoneally (i.p.).[2]

-

Nociceptive Testing: At a predetermined time after drug administration, the distal third of the mouse's tail is immersed in warm water maintained at a constant temperature (e.g., 50 ± 0.5 °C).[2]

-

Measurement: The latency to tail withdrawal (flick or removal from the water) is recorded. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.

-

Data Analysis: The data is often expressed as the percentage of maximum possible effect (%MPE).

Paclitaxel-Induced Neuropathic Pain Model

This model is used to study chemotherapy-induced neuropathic pain.

-

Induction of Neuropathy: Paclitaxel (B517696) is administered to the animals (e.g., mice) over several days.[2]

-

Assessment of Allodynia: Mechanical and thermal allodynia are assessed at baseline and after paclitaxel administration.

-

Mechanical Allodynia: Von Frey filaments of increasing force are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

-

Thermal Allodynia: A radiant heat source is applied to the plantar surface of the hind paw to measure the paw withdrawal latency.

-

-

Drug Treatment: The KOR agonist or vehicle is administered daily.[2]

-

Behavioral Testing: Mechanical and thermal allodynia are reassessed during the treatment period to evaluate the efficacy of the KOR agonist.[2]

Signaling Pathways of K-Opioid Receptor Agonists

The activation of KOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and pain transmission.[2][15]

Caption: KOR signaling pathways leading to analgesia and adverse effects.

Upon agonist binding, the KOR activates the inhibitory G-protein, Gαi/o.[15] This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[15] The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[12][15] These actions collectively hyperpolarize the neuron and reduce neurotransmitter release, resulting in an analgesic effect.

Concurrently, agonist binding can also lead to the recruitment of β-arrestin.[15] β-arrestin can mediate receptor desensitization and internalization, and also act as a scaffold for other signaling molecules, such as p38 mitogen-activated protein kinase (MAPK), which has been implicated in the aversive effects of KOR agonists.[12][16]

Experimental Workflow for Preclinical KOR Agonist Evaluation

Caption: A typical preclinical workflow for the evaluation of novel KOR agonists.

Conclusion

Preclinical studies have firmly established the analgesic potential of KOR agonists in a variety of pain states. The primary challenge remains the mitigation of their characteristic side effects. The development of G-protein biased KOR agonists represents a promising strategy to separate the therapeutic benefits from the adverse effects. A thorough preclinical evaluation, encompassing a battery of in vitro and in vivo assays as outlined in this guide, is crucial for identifying and advancing KOR agonist candidates with an improved therapeutic window for the treatment of pain. Continued research into the intricate signaling mechanisms of the KOR will further refine the design of next-generation analgesics with superior efficacy and safety profiles.

References

- 1. κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents: Mechanisms and Therapeutic Potential in Pain Modulation [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents: Mechanisms and Therapeutic Potential in Pain Modulation | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents: Mechanisms and Therapeutic Potential in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]

- 9. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects [mdpi.com]

- 10. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]

- 13. Antinociceptive Effects of Kappa-Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An updated assessment of the translational promise of G-protein-biased kappa opioid receptor agonists to treat pain and other indications without debilitating adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of K-Opioid Receptor Agonists in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kappa-opioid receptor (KOR) has emerged as a compelling target for the development of novel analgesics, particularly for chronic and neuropathic pain states. Unlike traditional mu-opioid receptor (MOR) agonists, KOR agonists do not carry the same risk of addiction, respiratory depression, or abuse liability, making them a potentially safer alternative to the current standard of care.[1][2][3] However, the therapeutic utility of first-generation KOR agonists has been hampered by centrally-mediated side effects, including dysphoria, sedation, and hallucinations.[2][3][4] This guide provides an in-depth technical overview of the strategies being employed to overcome these limitations, focusing on the development of peripherally restricted and biased KOR agonists. We will explore the underlying signaling mechanisms, summarize preclinical and clinical data for key compounds, detail relevant experimental protocols, and visualize complex pathways to provide a comprehensive resource for professionals in the field of pain research and drug development.

The Kappa-Opioid Receptor System

KORs are G-protein coupled receptors (GPCRs) widely distributed throughout the central and peripheral nervous systems.[2] The endogenous ligands for KORs are dynorphins, which are released in response to stress and pain. Activation of KORs modulates the activity of various ion channels and neurotransmitter systems, leading to a reduction in neuronal excitability and the transmission of pain signals.[5]

Signaling Pathways: The Dichotomy of G-Protein vs. β-Arrestin

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of two primary intracellular signaling cascades:

-

G-Protein Pathway (Canonical Signaling): The receptor couples to inhibitory G-proteins (Gαi/o), which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5] This pathway also involves the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively hyperpolarize the neuron and reduce neurotransmitter release. This cascade is largely associated with the desired analgesic effects of KOR agonism.[6][7]

-